Ethyl 2-(1,3-oxazol-2-YL)acetate
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Overview
Description
Ethyl 2-(1,3-oxazol-2-yl)acetate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,3-oxazol-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves continuous flow processes. These processes offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of a packed reactor containing manganese dioxide allows for the efficient oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Cyclization: The formation of oxazole rings through cyclization of β-hydroxy amides.
Common Reagents and Conditions
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Cyclization: Reagents like DAST and Deoxo-Fluor® are used for cyclization reactions.
Major Products Formed
Oxidation: Oxazoles are the primary products formed from the oxidation of this compound.
Substitution: Depending on the substituents used, various substituted oxazoles can be formed.
Cyclization: Oxazolines are formed initially, which can be further oxidized to oxazoles.
Scientific Research Applications
Ethyl 2-(1,3-oxazol-2-yl)acetate has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 2-(1,3-oxazol-2-yl)acetate can be compared with other oxazole derivatives:
Oxazole: A simpler structure with similar reactivity but fewer functional groups.
Isoxazole: Contains an oxygen and nitrogen atom at different positions, leading to different chemical properties.
Benzoxazole: Contains a fused benzene ring, offering different biological activities and applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it valuable for research and industrial purposes
Biological Activity
Ethyl 2-(1,3-oxazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of ethyl acetate with oxazole derivatives. Various synthetic methodologies have been explored to optimize yield and purity. For instance, recent studies have utilized catalytic one-pot reactions that streamline the process and improve efficiency .
Biological Activities
This compound exhibits a range of biological activities that are summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable inhibition zone, suggesting its potential as a therapeutic agent against infections .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines. The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
- Anti-inflammatory Effects : Research highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .
- Analgesic Properties : Experimental models indicated that this compound provided significant pain relief comparable to standard analgesics. This was attributed to its interaction with pain pathways involving nitric oxide signaling .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the oxazole ring have been shown to enhance specific activities:
- Substituents on the Oxazole Ring : Variations in substituents can significantly affect the compound's potency against different biological targets.
- Functional Group Variation : The introduction of various functional groups has been correlated with increased cytotoxicity and improved anti-inflammatory effects .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 2-(1,3-oxazol-2-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3 |
InChI Key |
FXWLQNCICFITCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CO1 |
Origin of Product |
United States |
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